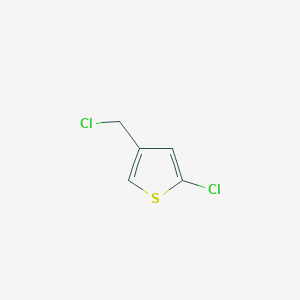

2-Chloro-4-(chloromethyl)thiophene

Descripción general

Descripción

2-Chloro-4-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)thiophene typically involves the chloromethylation of thiophene derivatives. One common method includes the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled temperature conditions to yield the desired chloromethylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) exhibits high electrophilicity, enabling nucleophilic displacement under controlled conditions:

Key Reactions:

-

Cyanide substitution: Reacts with sodium cyanide (NaCN) in aqueous phase-transfer conditions (tetrabutylammonium bromide catalyst) to form 2-cyano-4-chloromethylthiophene derivatives. This reaction achieves ~81% crude yield but requires careful purification to remove polymeric byproducts .

-

Amine substitution: Primary/secondary amines (e.g., benzylamine) substitute the chloromethyl group at 60–70°C, producing thiophene-based amine derivatives useful in pharmaceutical synthesis .

Table 1: Substitution Reactions

*Crude yield before purification .

Oxidation and Reduction Pathways

The thiophene ring and chloromethyl group undergo redox transformations:

Oxidation:

-

Sulfoxide formation: Treatment with m-chloroperoxybenzoic acid (mCPBA) oxidizes the sulfur atom to sulfoxide at 0°C, yielding 2-chloro-4-(chloromethyl)thiophene-1-oxide .

-

Chloromethyl to carbonyl: Strong oxidants (e.g., KMnO₄) convert -CH₂Cl to -COOH under acidic conditions, though this reaction risks ring degradation .

Reduction:

-

Chloromethyl to methyl: Catalytic hydrogenation (H₂/Pd-C) reduces -CH₂Cl to -CH₃, forming 2-chloro-4-methylthiophene .

Table 2: Redox Reactions

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, 0°C | Sulfoxide derivative | 72% | |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 2-Chloro-4-methylthiophene | 85% |

Cross-Coupling Reactions

The chlorine substituent participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biarylthiophenes. Typical conditions:

Buchwald-Hartwig Amination:

Forms C-N bonds with aryl amines (e.g., aniline) using Pd₂(dba)₃/Xantphos, yielding 4-(chloromethyl)-2-arylaminothiophenes .

Polymerization and Side Reactions

The compound’s instability necessitates careful handling:

-

Thermal decomposition: Heating above 100°C induces violent polymerization, forming polythiophene derivatives with explosive byproducts .

-

Impurity formation: Chloromethylation side reactions produce 2,5-dichloromethylthiophene (1.1% yield) and bis-thienyl-methane (6.7% yield) .

Biochemical Interactions

Though primarily a synthetic intermediate, derivatives show bioactivity:

Aplicaciones Científicas De Investigación

2-Chloro-4-(chloromethyl)thiophene has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(chloromethyl)thiophene involves its reactivity towards nucleophiles and electrophiles. The compound’s chloromethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The sulfur atom in the thiophene ring also plays a crucial role in its reactivity, influencing the compound’s electronic properties and its interactions with other molecules .

Comparación Con Compuestos Similares

2-Chlorothiophene: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.

2,5-Dichlorothiophene: Contains two chlorine atoms on the thiophene ring, leading to different reactivity patterns.

2-Chloro-5-(chloromethyl)thiophene: Similar structure but with different substitution positions, affecting its chemical behavior.

Uniqueness: 2-Chloro-4-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

Actividad Biológica

2-Chloro-4-(chloromethyl)thiophene is an organochlorine compound with the molecular formula CHClS. Characterized by a thiophene ring substituted with chlorine and chloromethyl groups, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews its biological activity, synthesizing findings from diverse sources and presenting relevant data in tables for clarity.

This compound appears as a colorless to light yellow oily liquid with a boiling point around 175 °C. It is known to be a strong irritant to mucous membranes and skin, and it can decompose violently under certain conditions. The structural uniqueness of this compound influences its chemical reactivity and potential applications compared to its analogs.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial and anticancer properties. The following sections detail specific studies that highlight these activities.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The following table summarizes findings from relevant studies:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound possesses notable antibacterial properties, particularly against Gram-negative bacteria like E. coli.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and disruption of cell cycle progression. A comparative analysis of its efficacy against different cancer types is presented below:

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | DNA intercalation |

| MCF-7 (breast cancer) | 20 | Induction of apoptosis |

| A549 (lung cancer) | 25 | Inhibition of cell proliferation |

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

- Case Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- Case Study on Anticancer Effects : Another study investigated the effects of this compound on tumor growth in vivo using mouse models. The results showed a marked reduction in tumor size when treated with this compound, supporting its anticancer potential.

Propiedades

IUPAC Name |

2-chloro-4-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISTRHEAWZEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512098 | |

| Record name | 2-Chloro-4-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-91-2 | |

| Record name | 2-Chloro-4-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.